1,1'-[6-(4-ethylphenyl)-3-methyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]diethanone
Description
1-[7-ACETYL-6-(4-ETHYLPHENYL)-3-METHYL-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]ETHAN-1-ONE is a heterocyclic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Properties
Molecular Formula |
C17H18N4O2S |
|---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
1-[5-acetyl-6-(4-ethylphenyl)-3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]ethanone |
InChI |
InChI=1S/C17H18N4O2S/c1-5-13-6-8-14(9-7-13)15-16(10(2)22)24-17-19-18-11(3)20(17)21(15)12(4)23/h6-9H,5H2,1-4H3 |
InChI Key |
RSFYUSSRCBVLPA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=C(SC3=NN=C(N3N2C(=O)C)C)C(=O)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-[7-ACETYL-6-(4-ETHYLPHENYL)-3-METHYL-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]ETHAN-1-ONE involves several steps. One common method includes the reaction of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol with acetylphenoxy acetamides, followed by cyclization to form the triazolothiadiazine ring . Industrial production methods may involve optimization of reaction conditions to improve yield and purity .
Chemical Reactions Analysis
1-[7-ACETYL-6-(4-ETHYLPHENYL)-3-METHYL-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]ETHAN-1-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetyl group, using reagents like sodium methoxide.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
Similar compounds include other triazolothiadiazines and triazole derivatives. Compared to these compounds, 1-[7-ACETYL-6-(4-ETHYLPHENYL)-3-METHYL-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]ETHAN-1-ONE exhibits unique dual enzyme inhibition properties, making it a more potent candidate for anticancer therapy .
Comparison with Similar Compounds
- 1,2,4-Triazole
- 1,3,4-Thiadiazole
- Bis(1,2,4-triazolo[3,4-b][1,3,4]thiadiazine) derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
